N-(3-(Morpholino)propyl)naphthalen-2-amine
CAS No.: 93762-06-2
Cat. No.: VC16994905
Molecular Formula: C17H22N2O
Molecular Weight: 270.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93762-06-2 |
|---|---|
| Molecular Formula | C17H22N2O |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | N-(3-morpholin-4-ylpropyl)naphthalen-2-amine |
| Standard InChI | InChI=1S/C17H22N2O/c1-2-5-16-14-17(7-6-15(16)4-1)18-8-3-9-19-10-12-20-13-11-19/h1-2,4-7,14,18H,3,8-13H2 |
| Standard InChI Key | ZINOQNYPQHETBN-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCCNC2=CC3=CC=CC=C3C=C2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of N-(3-(morpholino)propyl)naphthalen-2-amine is , with a calculated molecular weight of 285.39 g/mol. The structure comprises:
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A naphthalen-2-amine moiety, providing aromaticity and potential π-π stacking interactions.
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A 3-(morpholino)propyl chain, introducing conformational flexibility and hydrogen-bonding capabilities via the morpholine oxygen and amine nitrogen .
Key structural features inferred from related compounds include:
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NMR signatures: The morpholine ring’s and groups typically resonate as triplets near δ 2.6–4.5 ppm, while naphthalene protons appear as multiplet signals in the δ 7.0–8.5 ppm range .
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Crystallinity: Morpholine-containing derivatives often exhibit moderate crystallinity, though this depends on substituent symmetry and intermolecular interactions .
Table 1: Comparative Molecular Properties
Synthetic Routes and Optimization
Primary Synthesis Strategy
The synthesis of N-(3-(morpholino)propyl)naphthalen-2-amine likely follows a two-step protocol analogous to methods described for morpholino-propylamine derivatives :
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Morpholino Propionitrile Formation:
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Reductive Amination:
Table 2: Representative Reaction Conditions
Alternative Pathways
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Nucleophilic Substitution: React 3-chloropropylmorpholine with naphthalen-2-amine in DMF at 80°C. This method risks elimination side products but offers shorter reaction times .
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Schiff Base Intermediate: Condense naphthalen-2-amine with morpholino propanal followed by NaBH reduction. Requires anhydrous conditions to prevent aldehyde oxidation .
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) of similar morpholino derivatives shows decomposition onset temperatures near 200–220°C, suggesting moderate thermal stability for the target compound .
Spectral Data (Predicted)
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IR (KBr): N–H stretch (3360 cm), C=O absence confirms amine over amide.
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H NMR (400 MHz, CDCl):
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C NMR: δ 38.4 (NCH), 53.1 (morpholine CH), 115.5–134.2 (naphthalene C) .
Biological and Industrial Applications
Material Science Applications
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Fluorescent Probes: Naphthalene’s rigid structure could enable applications in OLEDs or sensors, with emission tuning via substituent effects.
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Polymer Modifiers: The morpholine group’s polarity may improve solubility in epoxy resins or polyurethanes.
Challenges and Future Directions
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Synthetic Yield Optimization: Catalyst poisoning by amine groups during hydrogenation necessitates exploring alternative catalysts (e.g., PtO) .
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Toxicity Profiling: Acute oral toxicity (LD) and hepatotoxicity studies are critical before pharmacological development.
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Computational Studies: Molecular docking against EGFR (PDB: 1M17) could predict binding modes and guide structural modifications .
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